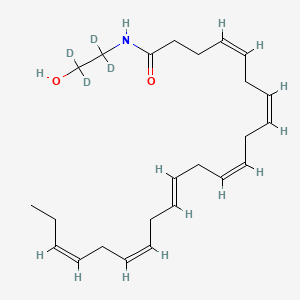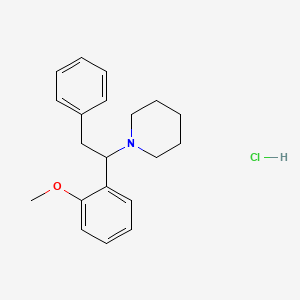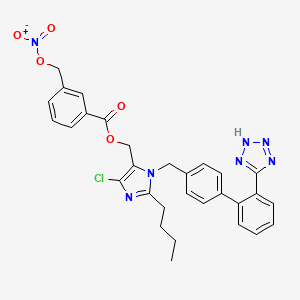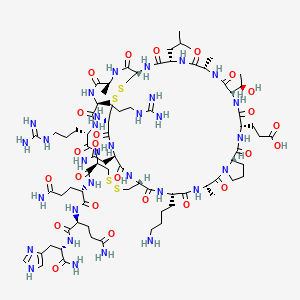
Docosahexaenoyl Ethanolamide-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Docosahexaenoyl Ethanolamide-d4 is a deuterated form of docosahexaenoyl ethanolamide, containing four deuterium atoms at specific positions. This compound is primarily used as an internal standard in mass spectrometry for the quantification of docosahexaenoyl ethanolamide. Docosahexaenoic acid, from which this compound is derived, is an essential omega-3 fatty acid prevalent in neural tissues, particularly in the brain and retina .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Docosahexaenoyl Ethanolamide-d4 involves the incorporation of deuterium atoms into docosahexaenoyl ethanolamide. This process typically includes the following steps:
Deuteration of Ethanolamine: Ethanolamine is treated with deuterium oxide (D2O) to replace hydrogen atoms with deuterium.
Amidation Reaction: The deuterated ethanolamine is then reacted with docosahexaenoic acid under amidation conditions, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves:
Bulk Deuteration: Large-scale deuteration of ethanolamine.
Controlled Amidation: Optimized reaction conditions to maximize yield and purity.
Purification: Techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Docosahexaenoyl Ethanolamide-d4 can undergo various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced to form saturated derivatives.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the amide bond.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation Products: Hydroxylated or epoxidized derivatives.
Reduction Products: Saturated ethanolamides.
Substitution Products: Various substituted ethanolamides depending on the nucleophile used.
Scientific Research Applications
Docosahexaenoyl Ethanolamide-d4 is extensively used in scientific research due to its stability and deuterium labeling, which aids in precise quantification and tracking in biological systems. Its applications include:
Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for accurate quantification of docosahexaenoyl ethanolamide.
Biology: Studied for its role in neural tissues, particularly in the brain and retina, where it is involved in neuroprotection and anti-inflammatory processes.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and conditions involving inflammation.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals targeting brain health and inflammation.
Mechanism of Action
Docosahexaenoyl Ethanolamide-d4 exerts its effects primarily through interaction with cannabinoid receptors, particularly the CB1 receptor in the brain. It binds to these receptors with a higher affinity than arachidonoyl ethanolamide, modulating various neural and inflammatory pathways. Additionally, it inhibits voltage-gated potassium channels, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Arachidonoyl Ethanolamide (Anandamide): Another ethanolamide derived from arachidonic acid, with similar but less potent effects on cannabinoid receptors.
Oleoylethanolamide: An ethanolamide derived from oleic acid, involved in appetite regulation and lipid metabolism.
Palmitoylethanolamide: An ethanolamide derived from palmitic acid, known for its anti-inflammatory and analgesic properties.
Uniqueness: Docosahexaenoyl Ethanolamide-d4 is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in research applications. Its higher affinity for cannabinoid receptors and potent neuroprotective effects distinguish it from other ethanolamides.
Properties
Molecular Formula |
C24H37NO2 |
|---|---|
Molecular Weight |
375.6 g/mol |
IUPAC Name |
(4Z,7Z,10Z,13E,16Z,19Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide |
InChI |
InChI=1S/C24H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h3-4,6-7,9-10,12-13,15-16,18-19,26H,2,5,8,11,14,17,20-23H2,1H3,(H,25,27)/b4-3-,7-6-,10-9+,13-12-,16-15-,19-18-/i22D2,23D2 |
InChI Key |
GEEHOLRSGZPBSM-PBMCAZHLSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)NC(=O)CC/C=C\C/C=C\C/C=C\C/C=C/C/C=C\C/C=C\CC |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E,6E,8E)-10-[3-butyl-2-[(1Z,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B10765409.png)
![sodium;[(4aR,6R,7R,7aR)-6-[2-(butanoylamino)-6-oxo-5H-purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B10765417.png)
![(1R,4S,4'S,5'S,6R,6'S,8R,10E,13R,14E,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10765436.png)

![2-[(Z)-3-[3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B10765449.png)
![4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one](/img/structure/B10765451.png)

![N-[1-oxo-3-phenyl-1-[(13,16,17-trimethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl)amino]propan-2-yl]octa-2,4,6-trienamide](/img/structure/B10765474.png)

![N-(2-hydroxy-5-oxocyclopenten-1-yl)-N'-[1-oxo-3-phenyl-1-[(9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl)amino]propan-2-yl]dodeca-2,4,6,8,10-pentaenediamide](/img/structure/B10765491.png)
![N-[(2Z,5R,6S,9S,10R,11R)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B10765494.png)
![(2S)-2-[(E)-3-[(3S)-3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B10765502.png)
![6-[4-(Dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-15-(piperidin-1-ylmethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B10765509.png)
![4-[(E)-2-[(1R,4aS,5R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one](/img/structure/B10765517.png)
